molecular formula C14H17BrN2O2 B1242869 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate CAS No. 298198-52-4

4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate

Katalognummer B1242869
CAS-Nummer: 298198-52-4
Molekulargewicht: 325.2 g/mol
InChI-Schlüssel: RXLOZRCLQMJJLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate involves strategies that aim for high selectivity and efficiency. The compound's synthesis is closely related to its structural configuration, which is crucial for its activity on nicotinic acetylcholine receptors. One notable synthesis pathway includes the formation of 1,4-diazabicyclo[3.2.2]nonane derivatives through reactions that ensure the presence of phenyl carbamates, which are essential for the compound's activity (O’Donnell et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate has been elucidated through crystallographic studies. These studies reveal the presence of polymorphs and their phase relationships, which are critical for understanding the compound's stability and reactivity. The crystal structures and phase relationships between different forms of the compound indicate its solid-state properties, which are significant for its pharmaceutical formulation (B. Robert et al., 2016).

Chemical Reactions and Properties

This compound's reactivity is characterized by its interactions with nicotinic acetylcholine receptors, showing specificity towards the α4β2 subtype. The chemical structure of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate, especially the presence of the bromophenyl group, plays a pivotal role in its binding affinity and selectivity towards receptor subtypes, influencing its pharmacological profile (C. Eibl et al., 2013).

Physical Properties Analysis

The physical properties of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate, such as solubility and stability, are critical for its application. The polymorphic forms of the compound have different physical properties that can affect its bioavailability and efficacy. The phase transitions between these forms, as well as their melting points and solubility profiles, are essential for developing pharmaceutical formulations (B. Robert et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate are influenced by its structural components, including the diazabicyclo nonane core and the bromophenyl group. These components contribute to the compound's reactivity with nicotinic acetylcholine receptors, providing a basis for its potential therapeutic effects. Understanding these chemical properties is crucial for optimizing the compound's pharmacological activity and selectivity (C. Eibl et al., 2013).

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry Applications

  • Matrix-Assisted Laser Desorption Ionization Imaging : BDNC has been used in a solvent-free dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI). This method was particularly effective in profiling the distribution of BDNC in rat brain tissue sections. The dry matrix application of alpha-cyano-4-hydroxycinnamic acid (CHCA) allowed for the detection of BDNC in specific brain regions, which was not possible with standard aqueous-organic solvent solutions. This technique provides valuable insights for semiquantitative analysis of small polar drugs and metabolites in biological tissues (Goodwin et al., 2010).

Pharmaceutical Research Applications

  • Crystal Structures and Polymorphism : Research has been conducted on the crystal structures and phase relationships of two polymorphs of BDNC. These polymorphs have been characterized in the context of developing treatments for cognitive symptoms of schizophrenia and Alzheimer's disease. Understanding the crystal structures and phase relationships is crucial for pharmaceutical formulation and stability studies (Robert et al., 2016).

  • Positron Emission Tomography (PET) Imaging : A derivative of BDNC, [11C]CHIBA-1001, has been used in preclinical and clinical PET studies for imaging α7 nicotinic acetylcholine receptors in the human brain. These studies are significant for understanding receptor distribution and function, which can aid in the development of treatments for neurological disorders (Toyohara et al., 2009).

Chemical Synthesis Applications

  • Synthesis of Phenylacetyl Amidines : BDNC has been involved in the synthesis of novel compounds like phenylacetyl amidines. This research is pivotal in the development of new chemical entities with potential therapeutic applications (Xiao-qin, 2014).

  • Decarboxylative Acylation : BDNC has been utilized in the decarboxylative acylation of carboxylic acids, demonstrating its versatility in chemical synthesis processes. Such reactions are important for the formation of various organic compounds, which can be used in further pharmaceutical and chemical research (Zhang et al., 2017).

Eigenschaften

IUPAC Name

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLOZRCLQMJJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047359
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate

CAS RN

298198-52-4
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298198524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 298198-52-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SSR-180711
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF4P1U1666
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

0.379 g (3.0 mmol) of 1,4-diazabicyclo[3.2.2]nonane and 0.84 ml (6.0 mmol) of triethylamine in 5 ml of dichloromethane are introduced into a 50-ml three-necked flask, the mixture is cooled to 0° C., 0.730 mg (3.1 mmol) of 4-bromophenyl chloroformate in solution in 3 ml of dichloromethane is added dropwise and the stirring is maintained at 0° C. for 10 min.
Quantity
0.379 g
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.73 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Reactant of Route 4
Reactant of Route 4
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Reactant of Route 5
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Reactant of Route 6
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate

Citations

For This Compound
98
Citations
RJA Goodwin, P Scullion, L MacIntyre… - Analytical …, 2010 - ACS Publications
A dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI) was used to profile the distribution of 4-bromophenyl-1,4-diazabicyclo(…
Number of citations: 73 pubs.acs.org
K Leung - 2010 - europepmc.org
Background [Abstract] Neuronal α4β2 nicotinic cholinergic receptors (nAChRs) are part of a heterogeneous family of ligand-gated ion channels expressed in the central nervous system, …
Number of citations: 8 europepmc.org
K Leung - 2011 - europepmc.org
Background [Abstract] Neuronal α4β2 nicotinic cholinergic receptors (nAChRs) are part of a heterogeneous family of ligand-gated ion channels expressed in the central nervous system …
Number of citations: 6 europepmc.org
K Leung - Molecular Imaging and Contrast Agent Database …, 2011 - ncbi.nlm.nih.gov
Neuronal α4β2 nicotinic cholinergic receptors (nAChRs) are part of a heterogeneous family of ligand-gated ion channels expressed in the central nervous system, where their activation …
Number of citations: 6 www.ncbi.nlm.nih.gov
K Leung - Molecular Imaging and Contrast Agent Database …, 2011 - ncbi.nlm.nih.gov
Neuronal α4β2 nicotinic cholinergic receptors (nAChRs) are part of a heterogeneous family of ligand-gated ion channels expressed in the central nervous system, where their activation …
Number of citations: 6 www.ncbi.nlm.nih.gov
K Leung - europepmc.org
Neuronal α4β2 nicotinic cholinergic receptors (nAChRs) are part of a heterogeneous family of ligand-gated ion channels expressed in the central nervous system and in peripheral …
Number of citations: 2 europepmc.org
K Leung - europepmc.org
Neuronal α4β2 nicotinic cholinergic receptors (nAChRs) are part of a heterogeneous family of ligand-gated ion channels expressed in the central nervous system, where their activation …
Number of citations: 2 europepmc.org
K Leung - europepmc.org
Neuronal α4β2 nicotinic cholinergic receptors (nAChRs) are part of a heterogeneous family of ligand-gated ion channels expressed in the central nervous system, where their activation …
Number of citations: 2 europepmc.org
K Leung - europepmc.org
Neuronal α4β2 nicotinic cholinergic receptors (nAChRs) are part of a heterogeneous family of ligand-gated ion channels expressed in the central nervous system, where their activation …
Number of citations: 2 europepmc.org
K Leung - europepmc.org
Neuronal α4β2 nicotinic cholinergic receptors (nAChRs) are part of a heterogeneous family of ligand-gated ion channels expressed in the central nervous system, where their activation …
Number of citations: 2 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.